

Application Note: EUK-134 for Reducing Oxidative Stress in H9c2 Cardiomyoblast Cells

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Compound of Interest

Compound Name: EUK-134

Cat. No.: B1671782

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Introduction

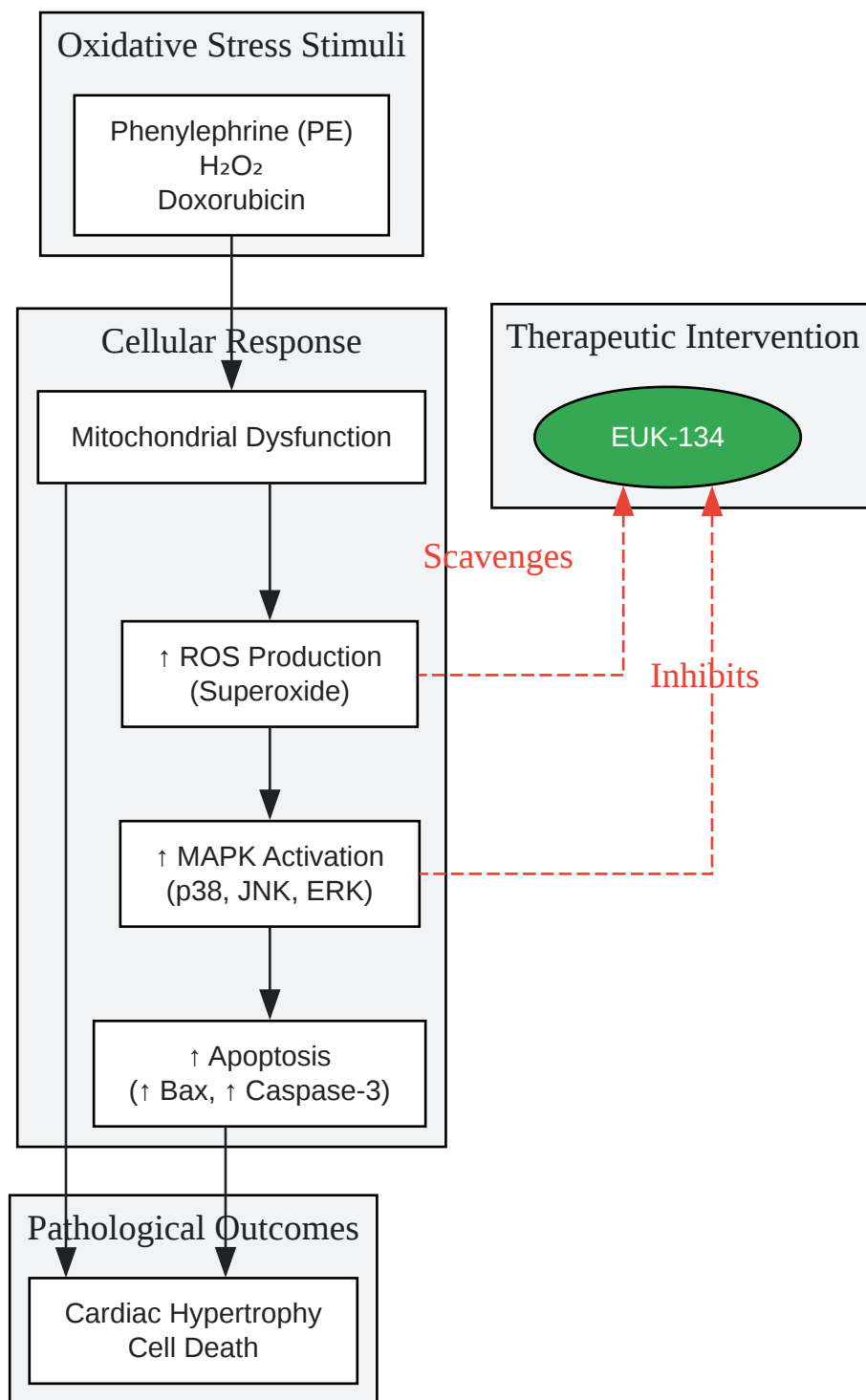
EUK-134 is a synthetic salen-manganese complex renowned for its potent antioxidant properties, functioning as a mimetic of both superoxide dismutase (SOD) and catalase.^{[1][2][3]} This dual enzymatic activity allows it to catalytically scavenge reactive oxygen species (ROS), such as superoxide radicals ($O_2^{\cdot -}$) and hydrogen peroxide (H_2O_2), converting them into harmless water and oxygen. In the context of cardiovascular research, H9c2 cells, a rat cardiomyoblast cell line, serve as a valuable in vitro model for studying cardiac injury and protective mechanisms. Oxidative stress is a key pathological factor in various cardiovascular diseases, including cardiac hypertrophy and ischemia-reperfusion injury.^[1] **EUK-134** has demonstrated significant efficacy in protecting H9c2 cells from oxidative stress-induced damage, making it a valuable tool for investigating cardioprotective strategies.^[1]

Mechanism of Action

EUK-134 mitigates oxidative stress primarily by targeting the source of ROS production, particularly within the mitochondria. In H9c2 cells subjected to hypertrophic stimuli like phenylephrine (PE) or direct oxidative insult with agents like hydrogen peroxide (H_2O_2), there is an observed increase in mitochondrial superoxide production and a decrease in mitochondrial membrane potential. Pre-treatment with **EUK-134** effectively reverses these effects by scavenging mitochondrial ROS, thereby preserving mitochondrial integrity and function. This action prevents the downstream activation of pro-apoptotic signaling cascades, such as the

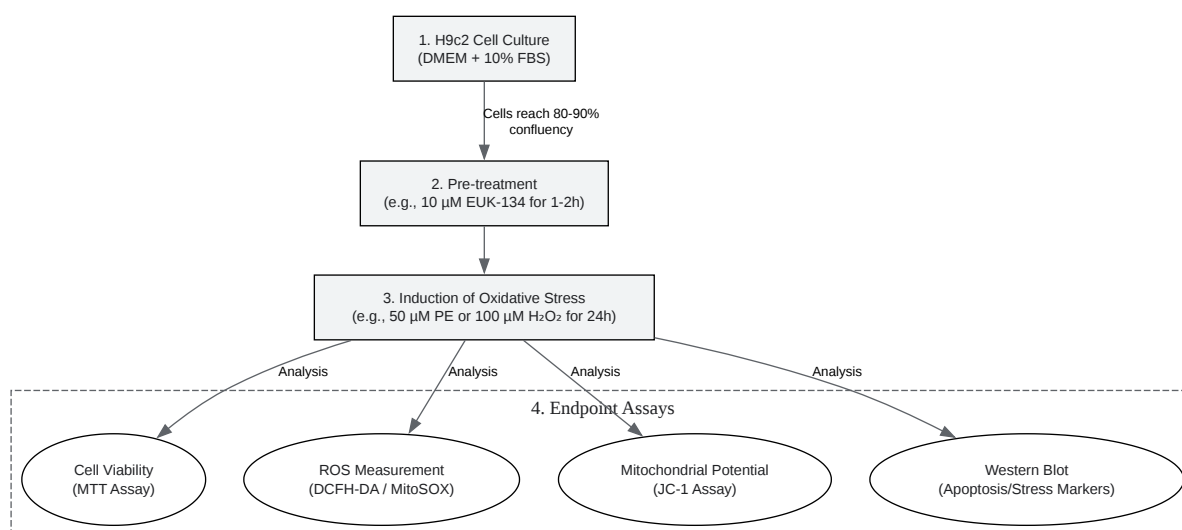
MAPK pathway (including p38, ERK, and JNK), and reduces the expression of cell death markers like cleaved caspase-3 and Bax.

Signaling and Experimental Workflow Diagrams



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Caption: **EUK-134** signaling pathway in mitigating oxidative stress-induced damage in H9c2 cells.



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References

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- 3. The Novel Application of EUK-134 in Retinal Degeneration: Preventing Mitochondrial Oxidative Stress-Triggered Retinal Pigment Epithelial Cell Apoptosis by Suppressing MAPK/p53 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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